4,4-Difluorocyclohexane-1,3-dione
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Overview
Description
4,4-Difluorocyclohexane-1,3-dione is a chemical compound with the molecular formula C6H6F2O2 It is a derivative of cyclohexane, where two fluorine atoms are substituted at the 4th position and two keto groups are present at the 1st and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorocyclohexane-1,3-dione can be achieved through several methods. One common approach involves the fluorination of cyclohexane-1,3-dione using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorocyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols .
Scientific Research Applications
4,4-Difluorocyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4,4-Difluorocyclohexane-1,3-dione involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexanone: Similar in structure but lacks the second keto group.
4,4-Dimethylcyclohexane-1,3-dione: Similar but with methyl groups instead of fluorine atoms.
Cyclohexane-1,3-dione: The parent compound without any substitutions.
Uniqueness
4,4-Difluorocyclohexane-1,3-dione is unique due to the presence of both fluorine atoms and keto groups, which impart distinct chemical properties. These features make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4,4-difluorocyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O2/c7-6(8)2-1-4(9)3-5(6)10/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEJWJHWESNWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)CC1=O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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